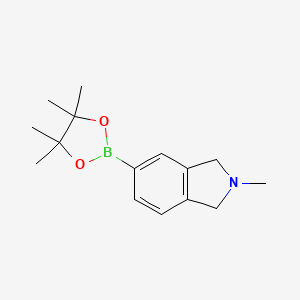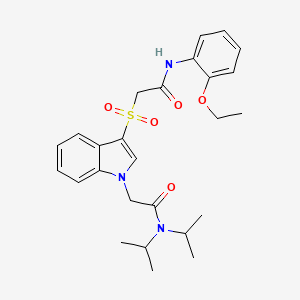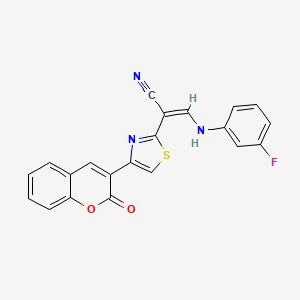![molecular formula C21H21N5O4S2 B2493668 N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-45-7](/img/structure/B2493668.png)
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have garnered attention for their intricate structures and potential chemical and biological functionalities. The focus on such compounds involves their synthesis, structural elucidation, and the exploration of their chemical and physical properties to understand their applications better.
Synthesis Analysis
The synthesis of related derivatives involves multiple steps, including condensation reactions, catalysis by carbodiimide, and the use of specific reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole to obtain novel structures. These methods demonstrate the complexity and diversity of synthetic approaches used to create these compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structures of these compounds have been established through various spectroscopic techniques, including MS, IR, and NMR spectral data. Crystallographic analysis and single-crystal X-ray diffraction have also been employed to confirm the intermediate compounds, providing insights into the molecular geometry and atomic configurations (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds are influenced by their structural features. For instance, the presence of thiazole, triazole, and thiadiazole fragments within the molecule has implications for their chemical reactions. These structural components contribute to the compounds' potential biological activities, including cytotoxicity and anticancer properties (Kovalenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the compound's behavior in various environments and potential applications. Studies involving crystallography report on the compound's solid-state characteristics, providing a basis for predicting its stability and reactivity (Zhang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interactions with biological molecules, are fundamental for exploring the compound's applications. The analysis of these properties is facilitated by spectroscopic methods and chemical reactivity tests, which shed light on the compound's potential as a precursor for more complex molecules or as a candidate for biological activity studies (Nikalje et al., 2015).
Applications De Recherche Scientifique
Anticancer Activity
Research on derivatives of the discussed compound has shown promising anticancer properties. For instance, derivatives synthesized for targeting specific cancer cell lines demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential in cancer therapy. Another study on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides revealed high selectivity and potency against melanoma and breast cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer efficacy (Evren et al., 2019), (Ostapiuk et al., 2015).
Antimicrobial Activity
Several studies have synthesized derivatives with potential antimicrobial activity against a range of bacteria and fungi. Compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species, suggesting their utility in combating infectious diseases (Baviskar et al., 2013), (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
Research into the synthesis of derivatives containing 3,4-dimethoxyphenyl groups has shown significant anti-inflammatory activity. These findings indicate the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Labanauskas et al., 2001).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-14-6-4-5-7-17(14)32-21(26)28)23-24-20(25)31-12-19(27)22-13-8-9-15(29-2)16(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSTPXRQMDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)


![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
